1-(3-{2-[4-(Benzyloxy)phenoxy]ethoxy}phenyl)-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-{2-[4-(Benzyloxy)phenoxy]ethoxy}phenyl)-1-ethanone is an organic compound with the molecular formula C23H22O4 It is a complex molecule featuring multiple aromatic rings and ether linkages, making it an interesting subject for various chemical studies
Scientific Research Applications
1-(3-{2-[4-(Benzyloxy)phenoxy]ethoxy}phenyl)-1-ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for more complex chemical entities.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-{2-[4-(Benzyloxy)phenoxy]ethoxy}phenyl)-1-ethanone typically involves multiple steps, including etherification and Friedel-Crafts acylation. One common synthetic route starts with the etherification of 4-(benzyloxy)phenol with 2-bromoethanol to form 2-[4-(benzyloxy)phenoxy]ethanol. This intermediate is then reacted with 3-bromophenyl ethanone under basic conditions to yield the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent choice, and catalyst use to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-{2-[4-(Benzyloxy)phenoxy]ethoxy}phenyl)-1-ethanone can undergo various chemical reactions, including:
Oxidation: The aromatic rings and ether linkages can be oxidized under strong oxidative conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of 1-(3-{2-[4-(benzyloxy)phenoxy]ethoxy}phenyl)ethanol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Mechanism of Action
The mechanism of action of 1-(3-{2-[4-(Benzyloxy)phenoxy]ethoxy}phenyl)-1-ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ether linkages and aromatic rings allow it to fit into hydrophobic pockets of proteins, potentially inhibiting or activating their function. The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
- 1-(3-{2-[4-(Methoxy)phenoxy]ethoxy}phenyl)-1-ethanone
- 1-(3-{2-[4-(Ethoxy)phenoxy]ethoxy}phenyl)-1-ethanone
- 1-(3-{2-[4-(Phenoxy)phenoxy]ethoxy}phenyl)-1-ethanone
Uniqueness: 1-(3-{2-[4-(Benzyloxy)phenoxy]ethoxy}phenyl)-1-ethanone is unique due to the presence of the benzyloxy group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its binding affinity to certain biological targets and alter its chemical behavior compared to similar compounds with different substituents.
Properties
IUPAC Name |
1-[3-[2-(4-phenylmethoxyphenoxy)ethoxy]phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O4/c1-18(24)20-8-5-9-23(16-20)26-15-14-25-21-10-12-22(13-11-21)27-17-19-6-3-2-4-7-19/h2-13,16H,14-15,17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNZKDDSQRNEFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCCOC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301200216 |
Source
|
Record name | 1-[3-[2-[4-(Phenylmethoxy)phenoxy]ethoxy]phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301200216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937601-88-2 |
Source
|
Record name | 1-[3-[2-[4-(Phenylmethoxy)phenoxy]ethoxy]phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937601-88-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[3-[2-[4-(Phenylmethoxy)phenoxy]ethoxy]phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301200216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.